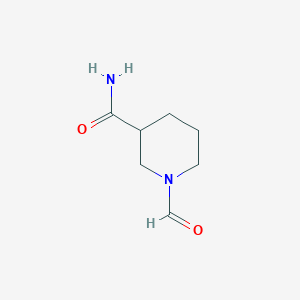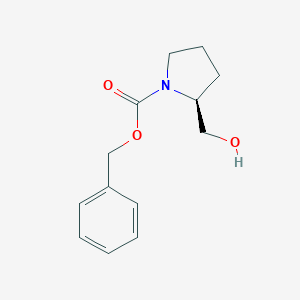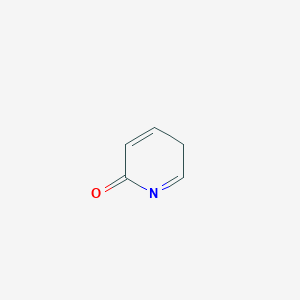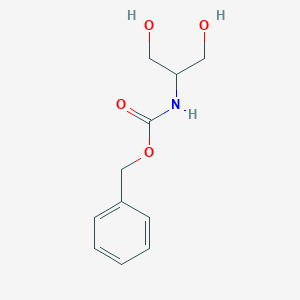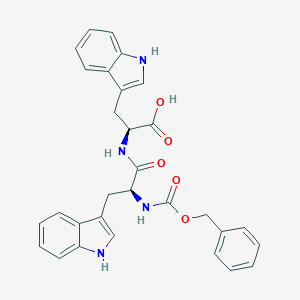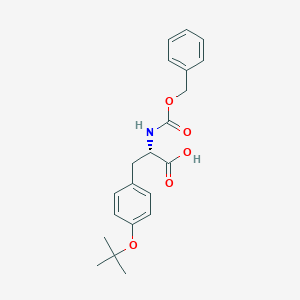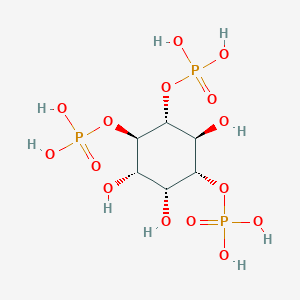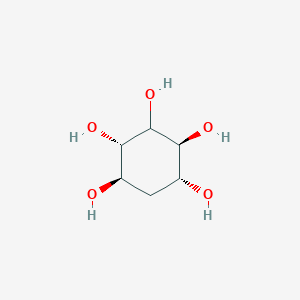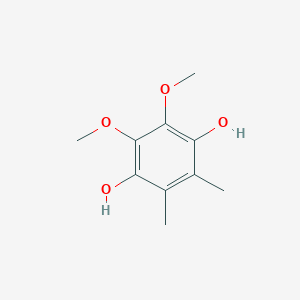
Hydroaurantiogliocladin
説明
Hydroaurantiogliocladin, also known as HAuCl4, is a chemical compound consisting of one atom of gold, four atoms of chlorine, and four molecules of water. It has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in biochemical and physiological experiments, and as an optical material in lasers and other optical systems.
科学的研究の応用
Hydroaurantiogliocladin is used as a catalyst in organic synthesis, as a reagent in biochemical and physiological experiments, and as an optical material in lasers and other optical systems. In organic synthesis, Hydroaurantiogliocladin is used to catalyze the oxidation of organic compounds, such as alcohols and ketones, and to reduce organic compounds, such as nitriles and sulfides. In biochemical and physiological experiments, Hydroaurantiogliocladin is used to study the effects of gold ions on biological systems. In optical systems, Hydroaurantiogliocladin is used as an optical material in lasers and other optical systems.
作用機序
The mechanism of action of Hydroaurantiogliocladin is not fully understood. However, it is believed that the gold ions in Hydroaurantiogliocladin interact with the substrate molecules in the reaction, forming a complex that facilitates the desired reaction. The gold ions also act as an electron transfer agent, transferring electrons from the reactants to the products.
Biochemical and Physiological Effects
The effects of Hydroaurantiogliocladin on biochemical and physiological systems are still being studied. However, it has been shown to have a variety of effects, including the inhibition of enzyme activity, the stimulation of cell growth, and the enhancement of cell-to-cell communication.
実験室実験の利点と制限
The main advantage of using Hydroaurantiogliocladin in laboratory experiments is its high reactivity and stability. It is also relatively inexpensive and easy to obtain. However, Hydroaurantiogliocladin is toxic and should be handled with care. It is also not suitable for use in experiments involving living organisms, as it can be toxic to them.
将来の方向性
The potential future directions for the use of Hydroaurantiogliocladin are numerous. One potential direction is its use as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Another potential direction is its use in the development of new optical materials for use in lasers and other optical systems. Additionally, Hydroaurantiogliocladin could be used to study the effects of gold ions on biological systems, such as the regulation of gene expression and the development of new treatments for disease. Finally, Hydroaurantiogliocladin could be used in the development of new materials for use in medical devices and other applications.
特性
IUPAC Name |
2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCGHVMJAECEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876090 | |
| Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-5,6-dimethylbenzene-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
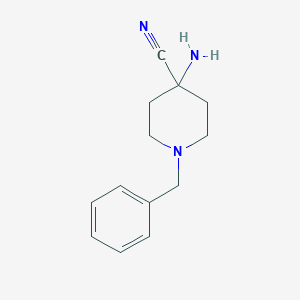
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)


